molecular formula C14H10BrClN2O3 B5202166 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide

5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5202166
M. Wt: 369.60 g/mol
InChI Key: JSCBYHJIURSMCJ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzamide derivative, followed by nitration and methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can be used for oxidizing the methyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the methyl group results in a carboxylic acid derivative.

Scientific Research Applications

5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(4-nitrophenyl)benzamide
  • 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
  • 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)10-7-9(15)3-4-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCBYHJIURSMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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